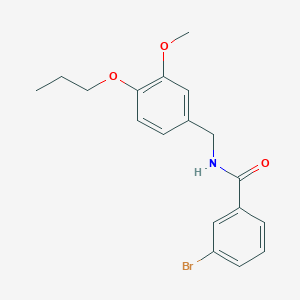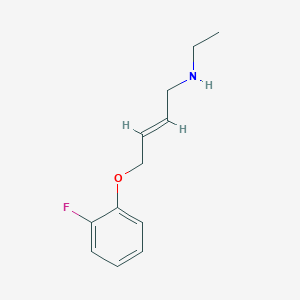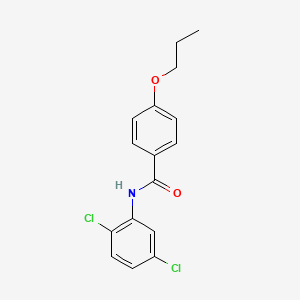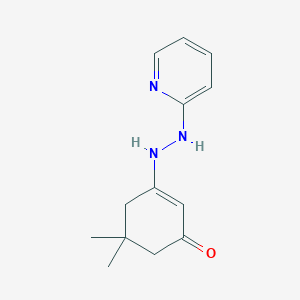
3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide, also known as BMB, is a compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide exerts its effects through several mechanisms. In cancer cells, 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide induces apoptosis by activating the caspase pathway. In the dopamine D3 receptor, 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide acts as a selective antagonist, blocking the binding of dopamine and preventing downstream signaling. Inhibition of enzymes by 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide is thought to occur through the formation of a covalent bond between the compound and the enzyme active site.
Biochemical and Physiological Effects:
3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide has been found to have several biochemical and physiological effects. In cancer cells, 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide induces apoptosis and inhibits cell growth. In the dopamine D3 receptor, 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide blocks the binding of dopamine and prevents downstream signaling. Inhibition of enzymes by 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide can lead to a decrease in enzyme activity and downstream effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide in lab experiments is its specificity for certain targets, such as the dopamine D3 receptor. However, one limitation is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
Orientations Futures
For 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide research include investigating its potential use in drug discovery, exploring its effects on other enzymes and receptors, and optimizing its synthesis method to improve yield and purity. Additionally, further studies are needed to determine the potential toxicity of 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide and its effects on different cell types.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide involves the reaction between 3-bromo-N-(4-hydroxybenzyl)benzamide and 3-methoxy-4-propoxybenzyl bromide in the presence of a base. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide has been found to have potential use in various research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide has been found to act as a selective antagonist of the dopamine D3 receptor, which could be useful in the treatment of drug addiction. 3-bromo-N-(3-methoxy-4-propoxybenzyl)benzamide has also been investigated for its potential use in drug discovery, as it has been found to inhibit the activity of several enzymes.
Propriétés
IUPAC Name |
3-bromo-N-[(3-methoxy-4-propoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-3-9-23-16-8-7-13(10-17(16)22-2)12-20-18(21)14-5-4-6-15(19)11-14/h4-8,10-11H,3,9,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLCFBPGMZFNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(3-methoxy-4-propoxyphenyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5124155.png)
![2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5124162.png)
![N-(3-{N-[(4-tert-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5124166.png)

![2-[(2,4-dinitrophenyl)thio]thiophene](/img/structure/B5124176.png)
![1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenyl-2,4-cyclohexadien-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5124182.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetate](/img/structure/B5124190.png)
![N-[2-(butylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5124196.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)
![ethyl 6-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124208.png)


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5124228.png)
![N-{2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5124243.png)